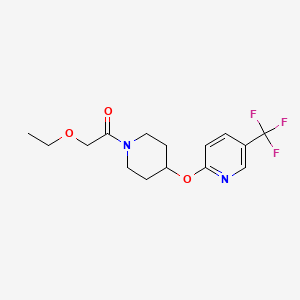

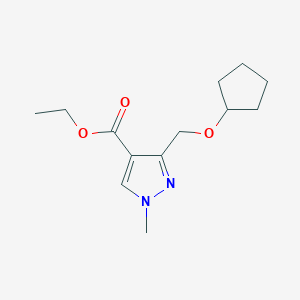

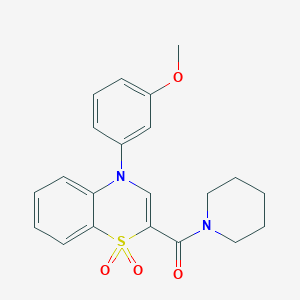

![molecular formula C18H17ClF3NO4S B2486270 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-22-2](/img/structure/B2486270.png)

3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including their crystallization, can be characterized using techniques like FT-IR, NMR, UV–vis, and X-ray single crystal determination. These methods provide insights into the compound's geometry, vibrational frequencies, chemical shifts, and absorption wavelengths, allowing for a detailed understanding of its molecular configuration (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including oxidative chlorination and the formation of dianions, which further react with aldehydes and ketones to produce different chemical structures. These reactions are crucial for modifying the compound's chemical properties and for the synthesis of derivatives with potential biological activities (Derzhinskii et al., 1978; Tanaka et al., 1984).

Applications De Recherche Scientifique

Quantum Chemical Studies

- Quantum Chemical Properties : One study conducted quantum chemical studies on a similar compound (bicalutamide), focusing on its steric energy, excited state properties, and other molecular orbital features (Otuokere & Amaku, 2015).

Pharmacokinetics and Metabolism

- Selective Androgen Receptor Modulators (SARMs) : Research on similar propanamide derivatives has explored their role as SARMs for androgen-dependent diseases, with studies on pharmacokinetics and metabolism in animal models (Wu et al., 2006).

Antiviral Applications

- Cytomegalovirus DNA Maturation Inhibition : A study on a related compound, BAY 38-4766, highlighted its role as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication, affecting viral DNA maturation and packaging (Buerger et al., 2001).

Chemical Synthesis and Molecular Studies

- Cyclization Studies : Investigations into the cyclization of similar compounds have been conducted to understand their chemical properties and potential applications (Ukrainets et al., 2014).

Dye-Forming Applications

- Cyan Dye-Forming Couplers : Research into the synthesis of new cyan dye-forming couplers involving related sulfonyl compounds has been carried out, highlighting potential applications in the dye industry (Qiao Yong-mei, 2011).

Radiosynthesis for Imaging

- Prostate Cancer Imaging : The use of carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging using PET scans has been studied, showcasing their potential in diagnostic applications (Gao et al., 2011).

Material Science

- Fluorinated Poly(ether sulfone imide)s : Investigations into new aromatic diamine monomers with trifluoromethyl groups for fluorinated poly(ether sulfone imide) production have been conducted, relevant in material science for their high thermal stability and low dielectric constant (Wang et al., 2014).

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-4-2-3-5-15(12)19)16(24)23-14-8-6-13(7-9-14)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUNVIARSXBIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

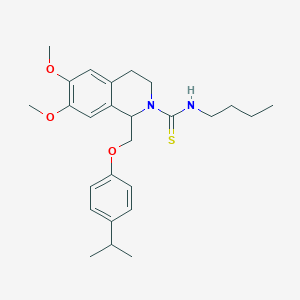

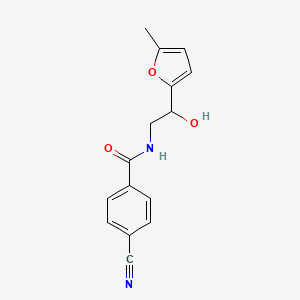

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)